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Application Notes and Protocols for Fluorescence Microscopy

LipidGreen 2 is a fluorescent probe specifically designed for the high-sensitivity labeling of

neutral lipids within cells and tissues. This second-generation dye offers significant advantages

over its predecessor, LipidGreen, and other common lipid stains, boasting a brighter

fluorescence signal and superior selectivity for neutral lipids over phospholipids.[1][2][3][4][5]

These characteristics make it an invaluable tool for researchers in cell biology, drug discovery,

and metabolic studies, particularly for the investigation of lipid droplet dynamics, steatosis, and

other lipid-related pathologies.

Key Features and Applications
LipidGreen 2 has demonstrated robust performance in a variety of applications, including:

Selective staining of neutral lipid droplets: The probe specifically accumulates in the

hydrophobic core of lipid droplets, providing clear visualization with minimal background

fluorescence.

Live-cell imaging: Its low cytotoxicity allows for real-time monitoring of lipid droplet formation,

growth, and mobilization in living cells.

In vivo imaging: LipidGreen 2 has been successfully used to visualize fat deposits in live

organisms, such as zebrafish.
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High-content screening: The bright and stable fluorescence of LipidGreen 2 is well-suited for

automated microscopy and quantitative analysis of lipid accumulation in response to genetic

or chemical perturbations.

Multi-color imaging: Its spectral properties allow for combination with other fluorescent

probes for co-localization studies.

Spectral Properties
The fluorescence characteristics of LipidGreen 2 are a key aspect of its utility.

Property Wavelength (nm)

Excitation (Optimal) 440 - 460

Excitation (Spectrum) 451 - 495

Emission (Optimal) 490 - 520

Emission (Spectrum) 496 - 570

Data compiled from multiple sources.

Experimental Protocols
Herein, we provide detailed protocols for the use of LipidGreen 2 in cultured cells and live

zebrafish embryos.

Protocol 1: Staining of Lipid Droplets in Cultured
Mammalian Cells
This protocol is suitable for a variety of adherent cell lines, including HepG2 and 3T3-L1

adipocytes.

Materials:

LipidGreen 2 stock solution (e.g., 1-10 mM in DMSO)

Culture medium appropriate for the cell line
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Phosphate-buffered saline (PBS)

Fluorescence microscope with appropriate filter sets (e.g., GFP/FITC channel)

Procedure:

Cell Culture and Treatment: Plate cells in a suitable imaging vessel (e.g., glass-bottom dish

or multi-well plate) and culture under standard conditions. If applicable, treat cells with

compounds of interest to induce lipid droplet formation. For example, to induce steatosis in

HepG2 cells, incubate with oleic acid (e.g., 200 µM) for 24 hours.

Staining:

Prepare a fresh working solution of LipidGreen 2 in pre-warmed culture medium. A final

concentration of 5-10 µM is a good starting point, though optimization may be required for

different cell types.

Remove the culture medium from the cells and add the LipidGreen 2 working solution.

Incubate the cells for 30 minutes to 4 hours at 37°C in a CO2 incubator. Incubation time

can be optimized to achieve the best signal-to-noise ratio.

Washing:

Gently remove the staining solution.

Wash the cells three times with pre-warmed PBS to remove excess dye and reduce

background fluorescence.

Imaging:

Add fresh culture medium or PBS to the cells for imaging.

Visualize the stained lipid droplets using a fluorescence microscope. A standard GFP or

FITC filter set (e.g., excitation 470/40 nm, emission 525/50 nm) is suitable.

Diagram: General Workflow for Staining Cultured Cells
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Caption: A step-by-step workflow for staining lipid droplets in cultured cells using LipidGreen 2.

Protocol 2: Staining of Fat Deposits in Live Zebrafish
Embryos
This protocol is adapted for in vivo imaging of lipid accumulation in a model organism.

Materials:

LipidGreen 2 stock solution (e.g., 1-10 mM in DMSO)

Egg water
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Tricaine (for anesthesia)

Methyl cellulose (for mounting)

Fluorescence stereomicroscope

Procedure:

Embryo Preparation: Collect zebrafish embryos at the desired developmental stage (e.g., 28

hours post-fertilization).

Staining:

Prepare a 10 µM working solution of LipidGreen 2 in egg water.

Incubate the embryos in the staining solution for 30 minutes at 28.5°C.

Washing:

Transfer the embryos to fresh egg water and wash for 30 minutes to remove excess dye.

Anesthesia and Mounting:

Anesthetize the embryos with 0.016% Tricaine.

Mount the anesthetized embryos in 3% methyl cellulose on a microscope slide or imaging

dish.

Imaging:

Image the stained embryos using a fluorescence stereomicroscope equipped with a GFP

filter set.

Quantitative Data Analysis
LipidGreen 2 staining can be used for quantitative analysis of lipid accumulation. High-content

imaging systems and image analysis software can be employed to measure parameters such

as the number, size, and total area of lipid droplets per cell.
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Table 1: Example of Quantitative Analysis of Drug-Induced Steatosis in HepG2 Cells

Treatment (72h) LipidGreen 2 Staining BODIPY 493/503 Staining

Vehicle (Control) Baseline fluorescence Baseline fluorescence

2% Alcohol
Significant increase in lipid

droplets
Increase in lipid droplets

10 µM Amiodarone
Strong accumulation of lipid

droplets
Accumulation of lipid droplets

50 µM Tetracycline
Marked increase in lipid droplet

staining

Increase in lipid droplet

staining

5 µM Tamoxifen
Pronounced accumulation of

lipid droplets
Accumulation of lipid droplets

This table summarizes qualitative findings from a study comparing LipidGreen 2 and BODIPY

493/503 for detecting drug-induced steatosis. LipidGreen 2 reportedly provides brighter

images with less non-specific background compared to BODIPY 493/503 in these assays.

Mechanism of Action
LipidGreen 2 is a lipophilic dye that selectively partitions into the neutral lipid core of lipid

droplets. Its fluorescence is significantly enhanced in nonpolar environments, leading to a

bright signal specifically from these organelles with minimal fluorescence in the aqueous

cytoplasm. This mechanism allows for high-contrast imaging of lipid droplets.

Diagram: LipidGreen 2 Staining Mechanism
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Caption: LipidGreen 2 enters the cell and selectively accumulates in the neutral lipid core of

lipid droplets, where it becomes brightly fluorescent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12415862#step-by-step-guide-for-lipidgreen-2-
fluorescence-microscopy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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